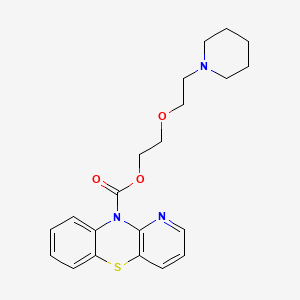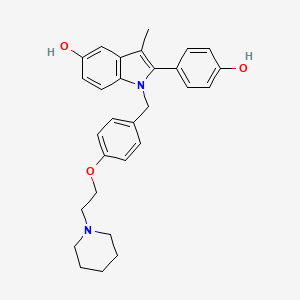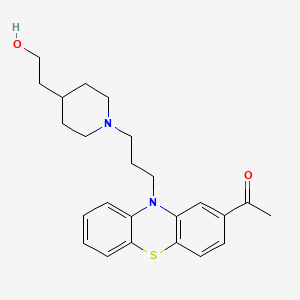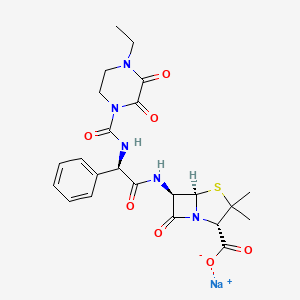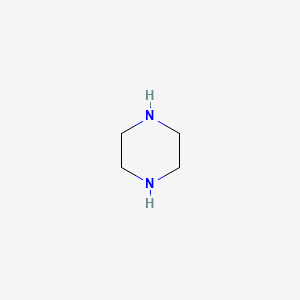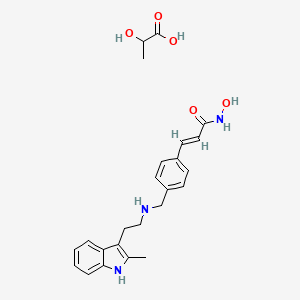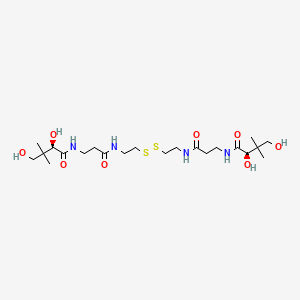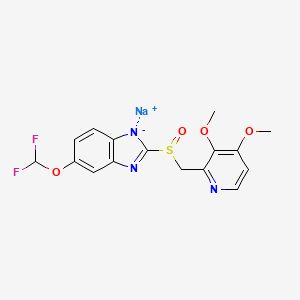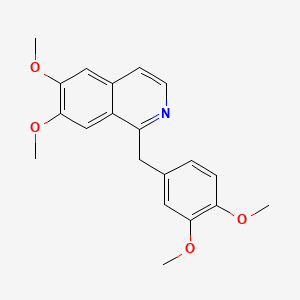
Chlorhydrate de paroxétine hémihydraté
Vue d'ensemble
Description
Paroxetine is a selective serotonin reuptake inhibitor used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .
Applications De Recherche Scientifique
Paroxetine has a wide range of scientific research applications:
Chemistry: Paroxetine is used as a model compound in studies involving selective serotonin reuptake inhibitors.
Biology: It is used to study the effects of serotonin on various biological processes.
Medicine: Paroxetine is extensively researched for its therapeutic effects in treating mental health disorders.
Industry: Paroxetine is used in the pharmaceutical industry for the development of antidepressant medications
Mécanisme D'action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter receptor. This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . Paroxetine also interacts with other molecular targets, including various receptors and enzymes, to exert its therapeutic effects .
Similar Compounds:
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.
Citalopram: Another compound in the same class, used for similar indications.
Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .
Safety and Hazards
When handling Paroxetine hydrochloride hydrate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Orientations Futures
Due to its promising therapeutic effects, paroxetine is used off-label in children and adolescents. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . Future research may explore the use of paroxetine or a paroxetine derivative in heart failure treatment .
Analyse Biochimique
Biochemical Properties
Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .
Cellular Effects
Paroxetine hydrochloride hemihydrate has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .
Molecular Mechanism
The molecular mechanism of action of paroxetine hydrochloride hemihydrate involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .
Dosage Effects in Animal Models
In animal models, the effects of paroxetine hydrochloride hemihydrate can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .
Metabolic Pathways
Paroxetine hydrochloride hemihydrate is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .
Transport and Distribution
Paroxetine hydrochloride hemihydrate is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Paroxetine can be synthesized through several methods. One common method involves the reaction of a piperidine derivative with a fluorophenyl compound. The process typically includes the following steps:
Formation of Piperidine Derivative: A piperidine derivative is synthesized through a series of reactions involving the formation of a piperidine ring.
Reaction with Fluorophenyl Compound: The piperidine derivative is then reacted with a fluorophenyl compound under controlled conditions to form paroxetine.
Industrial Production Methods: Industrial production of paroxetine often involves the use of advanced techniques such as hot-melt extrusion and three-dimensional printing. These methods ensure uniformity in the mass and dimensions of the tablets, as well as consistency in drug content and dissolution profile .
Analyse Des Réactions Chimiques
Types of Reactions: Paroxetine undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in paroxetine.
Substitution: Substitution reactions can occur at different positions on the paroxetine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and modified paroxetine derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Paroxetine hydrochloride hydrate involves multiple steps starting from commercially available starting materials. The key steps include the formation of a benzodioxole ring, introduction of a nitrogen-containing functional group, and subsequent salt formation with hydrochloric acid. The final product is obtained as a hydrate.", "Starting Materials": [ "4-Chlorobenzoic acid", "Methyl 3-(2-furoyl)propionate", "Sodium hydroxide", "Methylamine", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation reaction between 4-Chlorobenzoic acid and Methyl 3-(2-furoyl)propionate in the presence of sodium hydroxide to form 3-(4-chlorobenzo[b] [1,4]dioxin-6-yl)-3-oxopropanoic acid", "Step 2: Reduction of the carbonyl group in the above product using sodium borohydride to form 3-(4-chlorobenzo[b] [1,4]dioxin-6-yl)propan-1-ol", "Step 3: Conversion of the hydroxyl group in the above product to a mesylate using methanesulfonyl chloride and triethylamine to form 3-(4-chlorobenzo[b] [1,4]dioxin-6-yl)propane-1-sulfonyl chloride", "Step 4: Reaction of the above product with methylamine to form 3-(4-chlorobenzo[b] [1,4]dioxin-6-yl)-3-(methylamino)propane-1-sulfonyl chloride", "Step 5: Treatment of the above product with hydrochloric acid to form Paroxetine hydrochloride", "Step 6: Formation of Paroxetine hydrochloride hydrate by crystallization from water" ] } | |
Numéro CAS |
110429-35-1 |
Formule moléculaire |
C38H42F2N2O7 |
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |
InChI |
InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |
Clé InChI |
ZXJDTEDKPXHKJZ-HBQYTBQASA-N |
SMILES isomérique |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
Apparence |
Solid powder |
Point d'ébullition |
451.7±45.0 |
melting_point |
120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |
Autres numéros CAS |
78246-49-8 110429-35-1 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?
A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]
Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?
A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:
- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]
- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.
- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.
Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?
A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.
Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?
A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate](/img/structure/B1678393.png)
